molecular formula C22H23NO4 B594784 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid CAS No. 136555-16-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Cat. No.: B594784
CAS No.: 136555-16-3
M. Wt: 365.429
InChI Key: JGWHUIQSEKGLAQ-HXUWFJFHSA-N
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Description

“(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid” (CAS: 136555-16-3) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative with a cyclopentyl substituent at the α-carbon. Its molecular formula is C₂₂H₂₃NO₄, and it has a molecular weight of 365.42 g/mol . The compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions. It is typically stored at 2–8°C in a dry, sealed environment to prevent degradation . Key safety data include hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

(2R)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHUIQSEKGLAQ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673976
Record name (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136555-16-3
Record name (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Cellular Effects

It is known that the Fmoc group, a key component of this compound, has been used extensively in peptide synthesis. This suggests that the compound could potentially interact with various cellular processes related to protein synthesis and modification.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid, commonly referred to as Fmoc-2-cyclopentyl-L-glycine, is a compound of significant interest in medicinal chemistry and drug design. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₂₂H₂₃NO₄
  • Molecular Weight : 379.46 g/mol
  • CAS Number : 220497-61-0
  • Appearance : White powder
  • Purity : Typically ≥95%

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. Its cyclopentyl side chain contributes to the conformational rigidity of peptides, potentially enhancing their binding affinity to biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : The structural characteristics allow it to interact with various receptors, potentially modulating their activity.

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit anticancer properties through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in xenograft models.

A study demonstrated that a related compound effectively reduced the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent against certain cancers .

Neuroprotective Effects

Research has also explored the neuroprotective capabilities of this compound. It was shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

  • Breast Cancer Model :
    • A study involving xenograft models treated with derivatives of this compound showed a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction via caspase activation .
  • Neuroprotection Research :
    • In vitro studies demonstrated that treatment with this compound reduced neuronal cell death induced by amyloid-beta peptides. The findings suggest that it may help mitigate the effects of Alzheimer's disease .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells
Neuroprotective EffectsReduced oxidative stress in neuronal cultures
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The compound’s structure features a cyclopentyl group at the α-carbon, distinguishing it from analogous Fmoc-protected amino acids. Below is a comparison with structurally related compounds:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid Cyclopentyl C₂₂H₂₃NO₄ 365.42 136555-16-3 Target compound; cyclopentyl enhances steric bulk compared to linear chains .
(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-methyl-dec-9-enoic acid Methyl + dec-9-enoic chain C₂₆H₂₉NO₄ 443.52 - Alkenyl chain introduces hydrophobicity and potential for cross-linking .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid Phenyl + methyl C₂₄H₂₁NO₄ 387.43 574739-36-9 S-configuration and phenyl group may alter peptide conformation .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine C₂₁H₂₁N₂O₄ 367.41 180576-05-0 Piperazine ring introduces basicity and hydrogen-bonding potential .
Fmoc-D-Asp(OPP)-OH 2-Phenylpropyl ester (OPP) C₂₈H₂₇NO₆ 473.53 855853-24-6 Aspartic acid derivative with ester-protected side chain for orthogonal deprotection .

Physicochemical Properties

  • Steric Effects : The cyclopentyl group’s bulkiness may slow coupling kinetics in SPPS compared to smaller substituents (e.g., methyl) but enhances resistance to racemization .
  • Price : The compound is listed at $666.00 (98% purity), though bulk pricing may vary . In contrast, structurally simpler analogs like Fmoc-L-Dap(NBTD)-OH (C₂₄H₁₉N₅O₆S, 505.51 g/mol) are priced lower due to standardized synthesis routes .

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